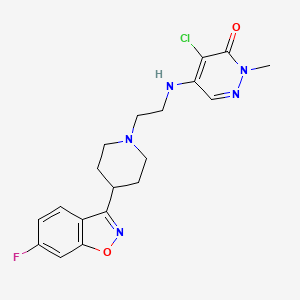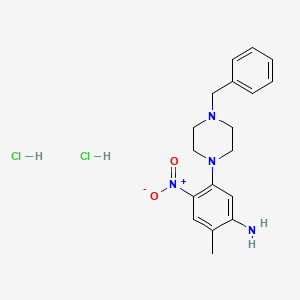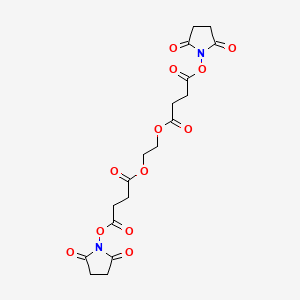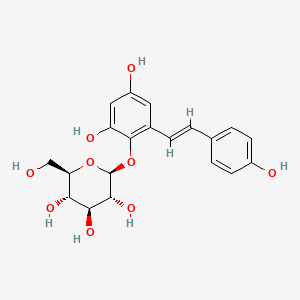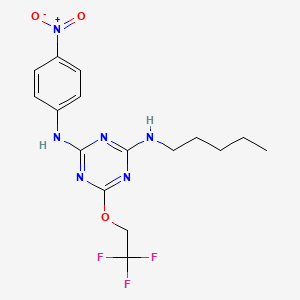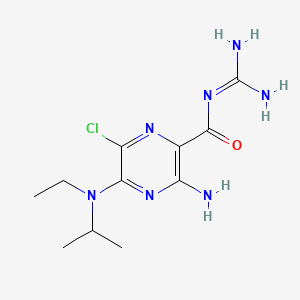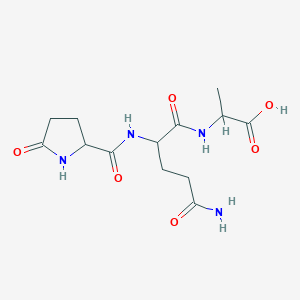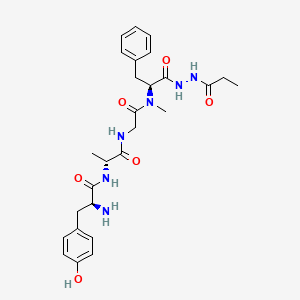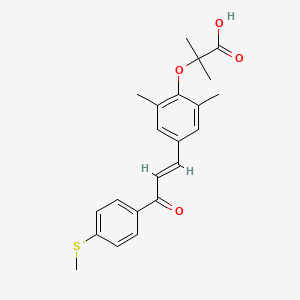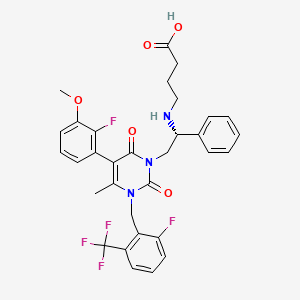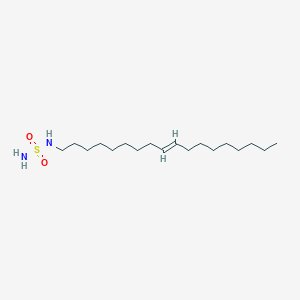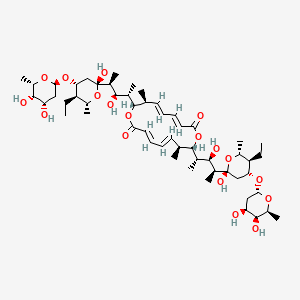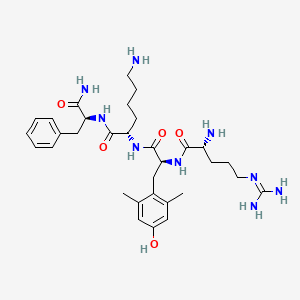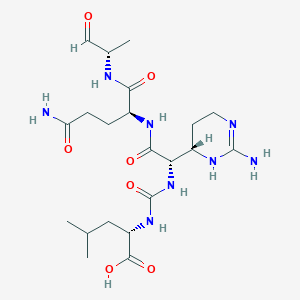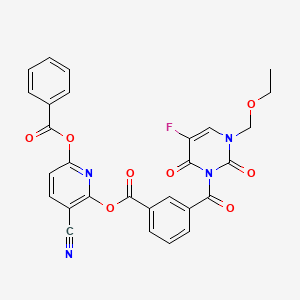
Emitefur
Descripción general
Descripción
Emitefur, also known as BOF-A2, is a fluorinated pyrimidine antimetabolite with antineoplastic properties. It is a compound composed of 5-fluorouracil and 3-cyano-2,6-dihydroxypyridine, an inhibitor of 5-fluorouracil degradation by dihydrouracil dehydrogenase. This combination prolongs the blood level of 5-fluorouracil and increases its selective toxicity to tumors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Emitefur involves the combination of 5-fluorouracil with 3-cyano-2,6-dihydroxypyridine. The process typically includes the following steps:
Formation of 5-fluorouracil derivative: 5-fluorouracil is reacted with ethoxymethyl chloride in the presence of a base to form 1-ethoxymethyl-5-fluorouracil.
Coupling with 3-cyano-2,6-dihydroxypyridine: The 1-ethoxymethyl-5-fluorouracil is then coupled with 3-cyano-2,6-dihydroxypyridine using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large-scale production of 1-ethoxymethyl-5-fluorouracil and 3-cyano-2,6-dihydroxypyridine.
Coupling reaction: The intermediates are coupled in large reactors using optimized conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the pyrimidine ring.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can take place at the fluorine atom on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Emitefur has been extensively studied for its antineoplastic properties. It has shown promise in the treatment of various cancers, including advanced gastric cancer and non-small cell lung cancer. Its ability to inhibit the degradation of 5-fluorouracil makes it a valuable compound in cancer therapy .
Chemistry: As a model compound for studying fluorinated pyrimidines.
Biology: For investigating the mechanisms of antimetabolite action.
Medicine: As a potential therapeutic agent for other diseases involving rapid cell proliferation.
Mecanismo De Acción
Emitefur exerts its effects by inhibiting the degradation of 5-fluorouracil through the action of 3-cyano-2,6-dihydroxypyridine. This inhibition prolongs the blood level of 5-fluorouracil, allowing it to exert its cytotoxic effects on rapidly dividing tumor cells. The primary molecular target is thymidylate synthase, an enzyme involved in DNA synthesis. By inhibiting this enzyme, this compound disrupts DNA replication and induces cell death in tumor cells .
Comparación Con Compuestos Similares
Tegafur: Another 5-fluorouracil derivative used in cancer treatment.
Capecitabine: An oral prodrug of 5-fluorouracil.
S-1: A combination of tegafur, gimeracil, and oteracil.
Comparison:
Tegafur: Like Emitefur, tegafur is a prodrug of 5-fluorouracil but does not include an inhibitor of 5-fluorouracil degradation.
Capecitabine: Capecitabine is converted to 5-fluorouracil in the body but lacks the degradation inhibitor present in this compound.
S-1: S-1 includes gimeracil, an inhibitor of 5-fluorouracil degradation, similar to this compound, but also contains oteracil to reduce gastrointestinal toxicity
This compound’s uniqueness lies in its combination of 5-fluorouracil with 3-cyano-2,6-dihydroxypyridine, which specifically inhibits the degradation of 5-fluorouracil, enhancing its antineoplastic effects .
Propiedades
IUPAC Name |
(6-benzoyloxy-3-cyanopyridin-2-yl) 3-[3-(ethoxymethyl)-5-fluoro-2,6-dioxopyrimidine-1-carbonyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19FN4O8/c1-2-39-16-32-15-21(29)25(35)33(28(32)38)24(34)18-9-6-10-19(13-18)27(37)41-23-20(14-30)11-12-22(31-23)40-26(36)17-7-4-3-5-8-17/h3-13,15H,2,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSKMKRYHATLLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1C=C(C(=O)N(C1=O)C(=O)C2=CC(=CC=C2)C(=O)OC3=C(C=CC(=N3)OC(=O)C4=CC=CC=C4)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19FN4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80149360 | |
| Record name | Emitefur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110690-43-2 | |
| Record name | Emitefur | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110690-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Emitefur [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110690432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Emitefur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EMITEFUR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I50NF4AQ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


